1-(2-Chloro-3-fluorophenyl)-3,5-diethyl-1H-pyrazole
CAS No.:
Cat. No.: VC17728147
Molecular Formula: C13H14ClFN2
Molecular Weight: 252.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14ClFN2 |
|---|---|
| Molecular Weight | 252.71 g/mol |
| IUPAC Name | 1-(2-chloro-3-fluorophenyl)-3,5-diethylpyrazole |
| Standard InChI | InChI=1S/C13H14ClFN2/c1-3-9-8-10(4-2)17(16-9)12-7-5-6-11(15)13(12)14/h5-8H,3-4H2,1-2H3 |
| Standard InChI Key | CFQDKQMZXAWOEU-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=NN1C2=C(C(=CC=C2)F)Cl)CC |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 1-(2-Chloro-3-fluorophenyl)-3,5-diethyl-1H-pyrazole is C₁₅H₁₈ClFN₂, with a calculated molecular weight of 280.77 g/mol . This differs from its dimethyl analog (C₁₁H₁₀ClFN₂, 224.66 g/mol) by the addition of two ethyl groups at positions 3 and 5 of the pyrazole ring .
Structural Configuration
The compound features:
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A pyrazole core substituted at position 1 with a 2-chloro-3-fluorophenyl group.
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Ethyl groups (-CH₂CH₃) at positions 3 and 5.
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A planar aromatic system with intramolecular hydrogen bonding between the pyrazole N-H and adjacent substituents, as observed in crystallographic studies of related pyrazoles .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Bond length (N1–N2) | ~1.36 Å (inferred from ) | |
| Dihedral angle (aryl) | 15–25° (relative to pyrazole) | |
| Torsional strain (ethyl) | Minimal due to free rotation |
Synthetic Methodologies
Table 2: Synthetic Yield Optimization
| Diketone | Hydrazine | Yield (%) | Reference |
|---|---|---|---|
| 3,5-Heptanedione | 2-Chloro-3-fluorophenyl | 62–68 | |
| Acetylacetone (dimethyl) | 4-Fluorophenyl | 55–60 |
Post-Synthetic Modifications
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Halogenation: Further functionalization via electrophilic substitution is limited due to deactivation by chlorine and fluorine .
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Complexation: Potential for coordination with transition metals (e.g., Re, Fe) to enhance bioactivity, as demonstrated in ferrocenyl pyrazole derivatives .
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR:
Infrared (IR) Spectroscopy
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